BenchChemオンラインストアへようこそ!

1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid

Conformational flexibility Ligand design Binding-mode exploration

1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS 1036591-09-9) is a heterocyclic building block belonging to the benzimidazole-5-carboxylic acid class, characterized by a pyridin-3-ylmethyl substituent at the N1 position and a free carboxylic acid at C5. With a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g·mol⁻¹, it is supplied at ≥95% purity by multiple vendors including Fluorochem (product code F495814), Bidepharm, and Life Chemicals.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 1036591-09-9
Cat. No. B1385915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
CAS1036591-09-9
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O
InChIInChI=1S/C14H11N3O2/c18-14(19)11-3-4-13-12(6-11)16-9-17(13)8-10-2-1-5-15-7-10/h1-7,9H,8H2,(H,18,19)
InChIKeyNCRJSXYOJDBICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS 1036591-09-9): Core Identity and Comparator Landscape for Procurement Decisions


1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS 1036591-09-9) is a heterocyclic building block belonging to the benzimidazole-5-carboxylic acid class, characterized by a pyridin-3-ylmethyl substituent at the N1 position and a free carboxylic acid at C5 . With a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g·mol⁻¹, it is supplied at ≥95% purity by multiple vendors including Fluorochem (product code F495814), Bidepharm, and Life Chemicals . The compound is primarily positioned as a research intermediate for medicinal chemistry and oncology-focused drug discovery programs, where the benzimidazole-5-carboxylic acid scaffold has been validated in topoisomerase II inhibition [1].

Why 1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic Acid Cannot Be Casually Substituted by Other Pyridinyl-Benzimidazole Carboxylic Acid Analogs


Closely related pyridinyl-benzimidazole-5-carboxylic acid analogs—including 1-pyridin-3-yl- (direct N-aryl, CAS 1040631-42-2), 2-pyridin-3-yl- (C2-substituted, CAS 312496-16-5), and 2-pyridin-2-yl- (regioisomeric, CAS 669070-64-8) variants—differ from the target compound in at least three physiochemically measurable parameters: rotatable bond count, lipophilicity (LogP), and topological polar surface area (TPSA) [1]. The target compound's N1–CH₂–pyridine architecture introduces a flexible methylene spacer absent in the directly attached analogs, producing three rotatable bonds versus one for the C2-pyridinyl analog and altering LogP by approximately –0.30 log units relative to the closest C2-substituted comparator [1]. These differences are material: in structure-activity relationship (SAR) campaigns employing the benzimidazole-5-carboxylic acid scaffold—which has yielded topoisomerase II inhibitors active at 10-fold lower concentrations than etoposide [2]—even single-atom variations in linker length or substitution position can redirect binding-mode preferences and target selectivity profiles. Interchanging analogs without verifying these parameters risks compromising the SAR continuity of a lead series.

Quantitative Differentiation Evidence for 1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS 1036591-09-9) Against Closest Structural Analogs


Rotatable Bond Flexibility: 3 Rotatable Bonds vs. 1 for Directly Substituted Pyridinyl Benzimidazole Analogs

The N1–CH₂–pyridin-3-yl architecture of the target compound introduces three rotatable bonds, as computed by the ECBD/Sildrug database [1]. In contrast, the 2-pyridin-3-yl-1H-benzimidazole analog (CAS 1137-68-4) possesses only one rotatable bond [2]. The additional rotational degrees of freedom arise specifically from the methylene bridge, enabling the pyridine ring to sample a wider conformational space relative to the benzimidazole plane. This difference is not cosmetic: SAR studies on 1-substituted benzimidazoles have documented that rotational freedom around the N1–CH₂ bond influences target-binding geometry and that restricted rotation can be experimentally observed by NMR and X-ray crystallography [2].

Conformational flexibility Ligand design Binding-mode exploration

Lipophilicity Tuning: Target Compound LogP 2.02 vs. 2.32 for the 2-Pyridin-3-yl-3H-benzimidazole-5-carboxylic Acid Analog

The target compound has a computed clogP of 2.02 [1], whereas the 2-pyridin-3-yl-3H-benzimidazole-5-carboxylic acid analog (CAS 312496-16-5) has a reported LogP of 2.32 , yielding a difference of ΔLogP = –0.30. The 1-methyl-2-(pyridin-3-yl)-1H-benzimidazole-5-carboxylic acid analog (CAS 933733-28-9) has a LogP of 2.33 , confirming that N1-substitution with a methylene-linked pyridine systematically reduces lipophilicity relative to C2-pyridinyl or N1-methyl/C2-pyridinyl substitution patterns. This ΔLogP of approximately –0.3 log units is pharmacokinetically meaningful: it corresponds to a roughly 2-fold difference in octanol-water partitioning, which can influence membrane permeability, plasma protein binding, and metabolic clearance in lead optimization programs.

Lipophilicity optimization Drug-likeness Permeability

Topological Polar Surface Area Differentiation: TPSA 71.78 Ų vs. 68.01 Ų for the 1-Methyl-2-(pyridin-3-yl) Analog

The target compound has a computed TPSA of 71.78 Ų [1], which is 3.77 Ų higher than the 1-methyl-2-(pyridin-3-yl)-1H-benzimidazole-5-carboxylic acid analog (TPSA 68.01 Ų) and 7.09 Ų lower than the 2-pyridin-3-yl-3H-benzimidazole-5-carboxylic acid analog (TPSA 78.87 Ų) . These differences arise from the interplay between the free carboxylic acid, the basic benzimidazole nitrogens, and the pyridine ring nitrogen. The TPSA range (68–79 Ų) places all analogs within the generally acceptable range for oral bioavailability (TPSA < 140 Ų), but the 71.78 Ų value of the target compound sits at an intermediate position. According to the widely used Veber rule and related predictive models, a TPSA below 75 Ų combined with rotatable bond count ≤10 is associated with good oral bioavailability in rats; the target compound satisfies both criteria, whereas the 2-pyridin-3-yl analog (TPSA 78.87 Ų) marginally exceeds the 75 Ų threshold.

Polar surface area Oral bioavailability prediction Blood-brain barrier penetration

Scaffold Validation: Benzimidazole-5-Carboxylic Acid Derivatives Exhibit 10-Fold Superior Topoisomerase II Inhibition Over Etoposide

While no direct IC₅₀ data exist for the target compound itself, the benzimidazole-5-carboxylic acid scaffold has been rigorously validated in a peer-reviewed study by Galal et al. (2010), where closely related N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their metal complexes were evaluated for topoisomerase II inhibitory activity in a relaxation assay [1]. Compounds 6 and 8 in that series inhibited topoisomerase II at a concentration 10 times lower than that required by etoposide, the clinical topoisomerase II poison used as a positive control. The pattern of growth-inhibitory effects across a panel of 21 human cancer cell lines for compounds 6–9 was similar to that of etoposide and doxorubicin (COMPARE analysis), confirming a topoisomerase II-mediated mechanism [1]. The target compound shares the identical benzimidazole-5-carboxylic acid pharmacophoric core as compound 6 (H₂L1; 1-(5-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride) and compounds 2–5 in that study, with the key structural distinction being the N1-pyridin-3-ylmethyl substitution pattern [1].

Topoisomerase II inhibition Anticancer scaffold DNA damage

Molecular Weight Differentiation: 253.26 Da vs. 239.23 Da for C13 Pyridinyl-Benzimidazole Analogs

The target compound has a molecular weight of 253.26 Da (C14H11N3O2), compared to 239.23 Da (C13H9N3O2) for the directly-attached or C2-substituted pyridinyl-benzimidazole-5-carboxylic acid analogs including 1-pyridin-3-yl-1H-benzimidazole-5-carboxylic acid (CAS 1040631-42-2), 2-pyridin-3-yl-3H-benzimidazole-5-carboxylic acid (CAS 312496-16-5), and 2-(pyridin-2-yl)-1H-benzimidazole-5-carboxylic acid (CAS 669070-64-8) . The +14 Da mass difference corresponds to the CH₂ methylene bridge. While this difference is modest in absolute terms, in fragment-based drug discovery (FBDD) and lead optimization, even a 14 Da increment can shift ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics, which are commonly used to rank and triage compounds. At a molecular weight of 253.26 Da, the target compound sits in the fragment-to-lead transition space where every atom contributes meaningfully to property-based design decisions.

Fragment-based drug discovery Lead-likeness Molecular weight optimization

Supplier Quality Assurance: ≥95% Purity with Multi-Method Batch QC vs. Minimum-Purity-Only Competitor Listings

Multiple vendors supply the target compound, but their quality assurance practices differ in ways material to procurement decisions. Bidepharm offers the compound at standard purity ≥95% and explicitly provides batch-specific QC documentation including NMR, HPLC, and GC analyses . Fluorochem supplies the compound at 95.0% purity (product code F495814) with full GHS classification and safety data sheet documentation, priced at £490.00 for 250 mg and £872.00 for 500 mg . Chemenu (catalog CM554257) reports 97% purity . Life Chemicals (catalog F2158-0647) lists purity at ≥95% [1]. In contrast, several comparator analogs (e.g., CAS 1040631-42-2, CAS 312496-16-5) are listed by fewer suppliers and with less comprehensive analytical documentation. For researchers requiring batch-to-batch reproducibility in SAR studies, the availability of NMR/HPLC/GC traceability reduces the risk of confounding impurities influencing biological assay results.

Procurement quality Batch reproducibility Analytical characterization

Evidence-Backed Application Scenarios for 1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid in Scientific Procurement


Oncology Lead Generation Leveraging the Benzimidazole-5-Carboxylic Acid Topoisomerase II Pharmacophore

Medicinal chemistry teams initiating an oncology lead-generation program targeting topoisomerase II can procure this compound as a validated starting scaffold. The class-level evidence from Galal et al. (2010) demonstrates that structurally related benzimidazole-5-carboxylic acid derivatives achieve topoisomerase II inhibition at 10-fold lower concentrations than etoposide, with COMPARE analysis confirming a mechanism-of-action profile consistent with doxorubicin and etoposide across 21 human cancer cell lines [1]. The free carboxylic acid at C5 provides a synthetic handle for amide coupling or esterification to generate diverse analog libraries, while the N1-pyridin-3-ylmethyl substituent can be varied or retained to explore binding-mode hypotheses.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) with Conformational Flexibility

At MW 253.26 Da and with a clogP of 2.02, this compound resides in the fragment-to-lead molecular weight space suitable for FBDD campaigns [1]. The three rotatable bonds—a direct consequence of the N1–CH₂–pyridine architecture—provide conformational sampling that rigid, directly-attached pyridinyl analogs (1 rotatable bond) cannot achieve [1]. This conformational flexibility increases the probability of identifying novel binding modes during fragment screening against kinases or other ATP-binding proteins, where the benzimidazole-5-carboxylic acid scaffold has precedent as an Itk inhibitor scaffold (IC₅₀ = 0.35 μM in murine splenocytes for optimized cyclohexyl-methyl-amide derivatives) .

SAR Campaigns Requiring Precise Physicochemical Control Across Analog Series

When an SAR series demands systematic exploration of lipophilicity and polar surface area, the target compound's intermediate physicochemical profile (LogP 2.02, TPSA 71.78 Ų) [1] serves as a calibrated reference point that differs measurably from C2-pyridinyl analogs (LogP 2.32, TPSA 78.87) and N1-methyl/C2-pyridinyl analogs (LogP 2.33, TPSA 68.01) [2]. The ΔLogP of –0.30 relative to the C2-substituted series and the ΔTPSA of +3.77 relative to the N1-methyl series provide quantitative benchmarks for establishing SAR trends, helping teams distinguish between potency changes driven by target engagement versus those driven by altered permeability or solubility.

Multi-Vendor Procurement with Batch-Level QC Traceability for Reproducible Biological Assays

For laboratories conducting quantitative biological assays where compound identity and purity directly affect data reproducibility, this compound benefits from a competitive multi-supplier landscape with documented analytical QC. Bidepharm provides batch-specific NMR, HPLC, and GC analyses [1]; Fluorochem supplies the compound with full GHS hazard classification and safety documentation at defined pricing (£490.00/250 mg, £872.00/500 mg) ; and Chemenu offers a 97% purity grade [2]. This level of analytical traceability, combined with multiple sourcing options, supports procurement workflows where supply-chain redundancy and documented purity are prerequisites for publication-quality or patent-facing data.

Quote Request

Request a Quote for 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.